Ethyl 2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
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Description
The molecule of the compound is characterized by almost planar phthalimide fragments with r.m.s. deviations of 0.018 and 0.020 Å . The molecular and crystal structures are stabilized by weak intermolecular C-H⋯O, C-H⋯π, and C=O⋯π interactions .
Molecular Structure Analysis
The compound has a linear formula of C20H17N3O4 . The phthalimide fragments in the molecule are almost planar and make a dihedral angle of 53.64 (3)° .Physical And Chemical Properties Analysis
The compound has a molecular weight of 363.376 . More detailed physical and chemical properties are not available in the resources.Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of new compounds derived from the conjugation of phthalimide with other bioactive molecules using spacers like dithiocarbamate. For instance, compounds have been synthesized through multi-step reaction procedures and characterized by techniques such as Infrared (IR), 1H NMR, 13 C NMR spectroscopy, and Elemental micro analyses. These synthesized compounds are being explored for their potential as anticancer agents, demonstrating the versatility of ethyl 2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino derivatives in drug development (Nadhum & Mohammed, 2020).
Potential Biological Activities
The derivatives of Ethyl 2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate have been investigated for their anticancer activities. Specifically, derivatives like Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate have shown promising in vitro antiproliferative activity against colorectal cancer cell lines. These findings are supported by in silico molecular modeling studies targeting proteins involved in the progression of colorectal cancer, along with in vitro and in vivo assays demonstrating effective anti-cancer activities. This suggests the potential of these compounds in developing treatments for colorectal cancer (Ilyas et al., 2021).
properties
IUPAC Name |
ethyl 2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-4-26-17(25)14-10(2)20(3)18(27-14)19-13(22)9-21-15(23)11-7-5-6-8-12(11)16(21)24/h5-8H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRKAPRDNPZFQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
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